4-乙酰氧基-4'-己基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone involves a process that yields phenylpropenoic acid derivatives upon basic hydrolysis and treatment with acetic acid . Similarly, the synthesis of 4-hydroxyphenyl acetic acid is achieved through condensation and reduction from phenol, glyoxylic acid, and sodium bisulfite, followed by a reductive reaction . The synthesis of 4-Acetoxy-2-propyltetrahydrothiophene is performed through a three-step route involving epoxidation, mesylation, and reaction with thioacetate . These methods may provide insights into potential synthetic routes for 4-Acetoxy-4'-hexylbenzophenone, although the exact synthesis would likely differ due to the unique structure of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-4'-hexylbenzophenone is characterized by the presence of acetoxy groups and aromatic rings. The structure of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed by NMR spectroscopy and X-ray crystallography, which also revealed the Z-configuration of the compound . Although the exact molecular structure of 4-Acetoxy-4'-hexylbenzophenone is not provided, it can be inferred that it would also contain an acetoxy functional group and a benzophenone core, which could be analyzed using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactions involving acetoxy-containing compounds can lead to various products depending on the reaction conditions. For example, the basic hydrolysis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone leads to the formation of phenylpropenoic acid derivatives . This suggests that 4-Acetoxy-4'-hexylbenzophenone may also undergo hydrolysis under basic conditions, potentially yielding hexylbenzophenone and acetic acid. The reactivity of the acetoxy group in such compounds is a key aspect of their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-4'-hexylbenzophenone can be speculated based on the properties of similar compounds. The purity and yield of 4-hydroxyphenyl acetic acid were determined by HPLC, indicating high purity and a significant yield under optimized conditions . The physical properties such as melting point, boiling point, and solubility of 4-Acetoxy-4'-hexylbenzophenone would likely be influenced by the hexyl chain and the acetoxy group, affecting its overall polarity and intermolecular interactions. The environmental impact and industrial prospects of the synthesis and use of such compounds are also considered important, with an emphasis on using simple processes, lower costs, and better product quality .

科学研究应用

碳青霉烯类和青霉烯类抗生素的合成

4-乙酰氧基-4'-己基苯甲酮: 被用于合成碳青霉烯类和青霉烯类抗生素 。这些抗生素以其广谱活性以及对大多数β-内酰胺酶的抗性而闻名。该化合物在合成过程中用作前体,该合成过程已经过优化,以避免昂贵的分离步骤并提高总产量,使其在经济上可行,适合大规模生产。

用于皮肤健康的化妆品应用

在皮肤科领域,4-乙酰氧基-4'-己基苯甲酮衍生物,如4'乙酰氧基白藜芦醇,因其作为化妆品改善皮肤健康的潜力而受到探索 。它们针对各种皮肤生物标志物进行测试,包括衰老生物标志物以及参与细胞外基质蛋白(如胶原蛋白和弹性蛋白)合成的生物标志物。

有机合成中间体

作为一种属于苯甲酮衍生物的有机化合物,4-乙酰氧基-4'-己基苯甲酮广泛应用于有机合成领域。由于其稳定性和反应性,它在制备各种复杂分子中用作中间体。

材料科学应用

4-乙酰氧基-4'-己基苯甲酮独特的物理和化学性质使其成为材料科学中的一种宝贵化合物。它可用于开发具有特定所需特性的新材料,例如增强的耐久性或专门的光学特性。

药物研究

在药物研究中,4-乙酰氧基-4'-己基苯甲酮参与了新药制剂的开发。它的化学结构使其成为一种通用的构建块,可用于创建各种具有药理活性的化合物。

属性

IUPAC Name |

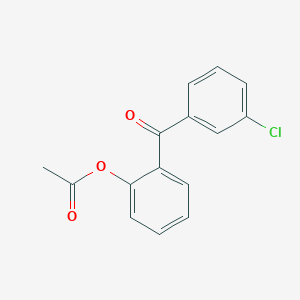

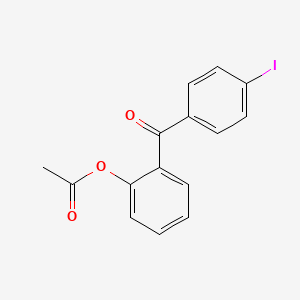

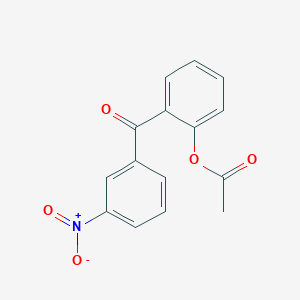

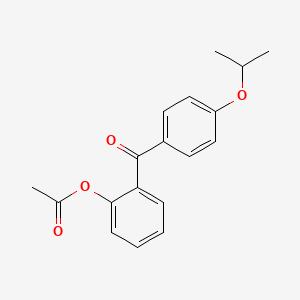

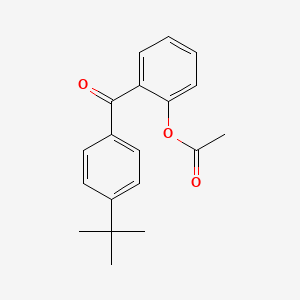

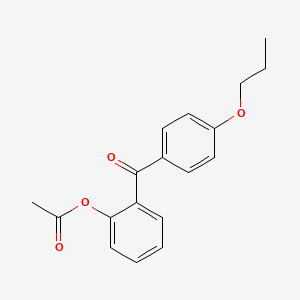

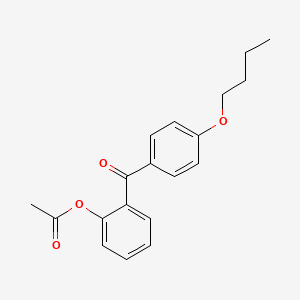

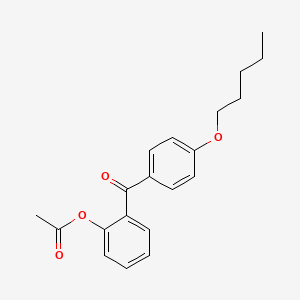

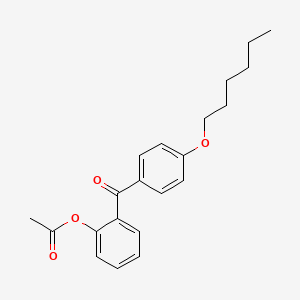

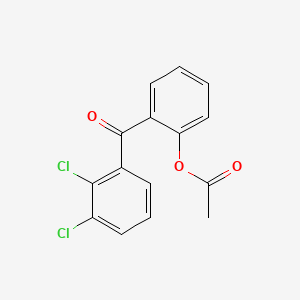

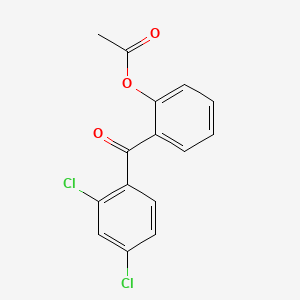

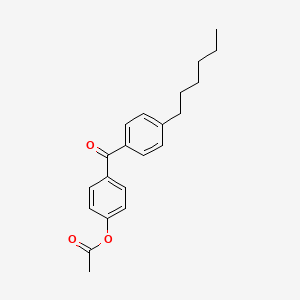

[4-(4-hexylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18(11-9-17)21(23)19-12-14-20(15-13-19)24-16(2)22/h8-15H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAFXPLDTDQNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641716 |

Source

|

| Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-79-3 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](4-hexylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。